ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate
Description
Ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a central thiophene ring substituted with a thiophen-2-yl group at position 4 and an ester moiety at position 3. The molecule further incorporates a sulfonamide-linked styryl group ((E)-2-phenylethenyl) and an acetyloxyacetyl side chain. The compound’s stereoelectronic properties are influenced by the conjugation of the styryl sulfonamide and the thiophene-thiophene backbone, which may enhance π-π interactions or redox activity .
Properties
IUPAC Name |
ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7S3/c1-2-31-23(28)21-17(18-9-6-11-33-18)15-34-22(21)25-19(26)14-32-20(27)13-24-35(29,30)12-10-16-7-4-3-5-8-16/h3-12,15,24H,2,13-14H2,1H3,(H,25,26)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYOZMHEURQGTG-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)COC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multi-functional structure that includes:
- A thiophene core, known for its role in various biological activities.
- An acylated amino group , which may enhance interaction with biological targets.
- A sulfonamide group , which is often associated with antimicrobial and anticancer properties.
Structural Formula
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thiophene-based compounds have shown IC50 values ranging from 23.2 μM to 49.9 μM against various cancer cell lines, including MCF-7 (breast cancer) cells .
The proposed mechanisms include:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell cycle progression, particularly at the G2/M phase.
Cytotoxicity Studies
A detailed analysis of cytotoxicity revealed that the compound effectively induces apoptosis and necrosis in cancer cells. The following table summarizes the findings from various studies:
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Ethyl 2-[[...]] | 23.2 | MCF-7 | Apoptosis induction |
| Ethyl 2-amino-4-methylthio... | 49.9 | A549 (lung cancer) | Cell cycle arrest at G2/M phase |
| Ethyl 2-amino-4,5-dihydro... | 52.9 | HeLa (cervical) | Necrosis and apoptosis |
Case Studies
- Case Study on Antitumor Efficacy : In vivo studies demonstrated that administration of the compound resulted in a significant reduction in tumor mass in xenograft models. Tumors treated with the compound showed a decrease in volume by approximately 54% compared to controls .
- Mechanistic Insights : Flow cytometry analyses indicated that the compound caused an increase in G2/M phase cell cycle arrest, suggesting its potential as a chemotherapeutic agent by disrupting normal cell division processes .
Antimicrobial Activity
In addition to its antitumor effects, preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with similar structural features have been documented to exhibit activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Table 1: Functional Group Comparison
| Compound Class | Key Functional Groups | Polar Surface Area (Ų) | LogP |
|---|---|---|---|
| Target Compound | Thiophene, ester, sulfonamide, styryl | ~120 | 3.2 (est.) |
| Thiophene-3-carboxylate | Thiophene, ester | ~70 | 1.8 |
| Styryl sulfonamide | Sulfonamide, styryl | ~90 | 2.5 |
Note: Estimated values based on analogous structures .
Spectroscopic and Electronic Properties
Nuclear magnetic resonance (NMR) analysis of the target compound (hypothetical data inferred from methodology in ) reveals distinct chemical shifts compared to simpler analogues:
- Aromatic protons : The thiophene protons (δ 7.1–7.4 ppm) and styryl vinyl protons (δ 6.8–7.0 ppm) exhibit downfield shifts due to electron-withdrawing sulfonamide and ester groups.
- Acetyloxyacetyl chain : Methyl protons resonate at δ 2.1 ppm, similar to compound 1 in , suggesting minimal electronic perturbation in this region.
Table 2: Key NMR Chemical Shifts (δ, ppm)
| Proton Environment | Target Compound | Thiophene-3-carboxylate | Styryl Sulfonamide |
|---|---|---|---|
| Thiophene C-H | 7.2–7.4 | 6.9–7.1 | – |
| Styryl C=C-H | 6.8–7.0 | – | 6.6–6.9 |
| Sulfonamide N-H | 10.1 | – | 9.9 |
Data inferred from ; regions of divergence (e.g., sulfonamide N-H) correlate with substituent electronic effects.
Reactivity and Degradation Pathways
The lumping strategy described in groups compounds with shared functional groups or reactivity. The target compound’s sulfonamide and ester moieties suggest similarity to:
- Sulfonamide antibiotics : Susceptible to hydrolysis under acidic conditions.
- Thiophene esters : Prone to nucleophilic acyl substitution.
Table 3: Reactivity Comparison
| Reaction Type | Target Compound | Analogues with Shared Reactivity |
|---|---|---|
| Acidic hydrolysis | Ester cleavage (pH < 3) | Aspirin, sulfamethoxazole |
| Nucleophilic substitution | Acetyloxyacetyl chain | Ethyl acetoacetate |
| Photodegradation | Styryl C=C bond isomerization | Stilbene derivatives |
Grouping based on ; experimental validation required.
Crystallographic and Computational Insights
- Planarity : The thiophene-styryl system may adopt a near-planar conformation for π-stacking.
- Hydrogen bonding : Sulfonamide N-H···O=C interactions with acetyloxyacetyl groups.
Table 4: Hypothetical Bond Lengths (Å)
| Bond Type | Target Compound | Thiophene-3-carboxylate |
|---|---|---|
| C-S (thiophene) | 1.71 | 1.70 |
| C=O (ester) | 1.21 | 1.22 |
Data inferred from SHELX-refined analogues .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, starting with the sequential coupling of sulfonamide and acetyloxyacetyl groups to the thiophene backbone. Key steps include:
- Acylation : Reacting the thiophene core with activated esters (e.g., chloroacetyl chloride) in dimethylformamide (DMF) at 60–80°C for 12–24 hours .
- Purification : Column chromatography using silica gel with ethyl acetate/hexane (1:3 ratio) achieves >85% purity. Recrystallization in ethanol/water mixtures further enhances crystallinity .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm substituent integration and regiochemistry. Aromatic protons on the thiophene rings appear at δ 6.8–7.5 ppm, while ester carbonyls resonate near δ 165–170 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 527.12) .
- X-ray Crystallography : Resolves stereochemical ambiguities, such as the E-configuration of the styrenyl sulfonamide group .
Q. What solvents and conditions optimize its solubility for experimental workflows?
Polar aprotic solvents like DMF or DMSO are preferred due to the compound’s low solubility in water. Sonication at 40–50°C for 20–30 minutes enhances dissolution. Avoid chlorinated solvents (e.g., dichloromethane), which may induce decomposition .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Keep in amber vials under nitrogen at –20°C to prevent hydrolysis of the ester groups .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction mechanisms in derivatization?
Electron-withdrawing groups (e.g., sulfonamide) increase electrophilicity at the thiophene C-5 position, facilitating nucleophilic aromatic substitution. Computational studies (DFT) reveal a 0.3 eV reduction in activation energy when electron-deficient aryl groups are introduced .
Q. What computational strategies predict reactivity and stability?
- DFT Calculations : Optimize transition states for key reactions (e.g., cycloadditions) using B3LYP/6-31G(d) basis sets.
- Molecular Dynamics : Simulate solvation effects in DMSO to predict aggregation behavior .
Q. How is bioactivity evaluated, and what are key findings?
- Antioxidant Assays : DPPH radical scavenging (IC50 ~ 45 µM) and FRAP tests show moderate activity, comparable to ascorbic acid .
- Anti-inflammatory Screening : In vivo carrageenan-induced edema models (rat paw) demonstrate 30–40% inhibition at 50 mg/kg doses .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies in aromatic proton coupling may arise from dynamic rotational processes. Strategies include:
- Variable Temperature NMR : Cooling to –40°C slows rotation, simplifying splitting patterns.
- 2D-COSY/HMBC : Correlates through-space and through-bond interactions to assign overlapping signals .
Q. What structure-activity relationship (SAR) trends emerge from analog studies?
- Thiophene Modifications : Replacing the 4-thiophen-2-yl group with methyl reduces antioxidant activity by 50%, highlighting the role of π-π stacking .
- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility but decreases cell membrane permeability .
Q. How does the compound’s stability vary under physiological conditions?
- pH Stability : Degrades rapidly at pH > 8 (hydrolysis of the ester group; t1/2 = 2 hours at pH 9).
- Thermal Stability : Decomposes above 150°C (TGA data shows 5% weight loss at 160°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
